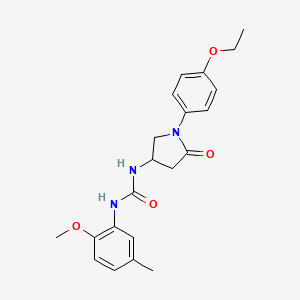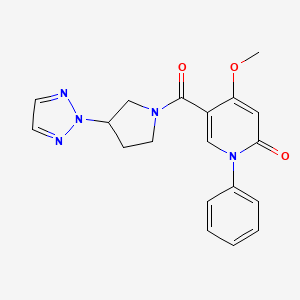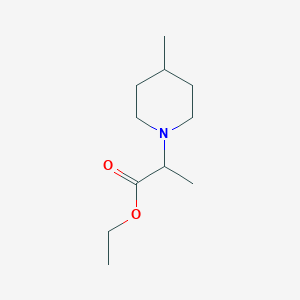![molecular formula C14H21NO3 B2734840 3-[(Acetylamino)methyl]adamantane-1-carboxylic acid CAS No. 696653-76-6](/img/structure/B2734840.png)
3-[(Acetylamino)methyl]adamantane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[(Acetylamino)methyl]adamantane-1-carboxylic acid” is an organic compound with the CAS Number: 696653-76-6 . It has a molecular weight of 251.33 . The IUPAC name for this compound is 3-[(acetylamino)methyl]-1-adamantanecarboxylic acid .
Molecular Structure Analysis
The InChI code for “3-[(Acetylamino)methyl]adamantane-1-carboxylic acid” is 1S/C14H21NO3/c1-9(16)15-8-13-3-10-2-11(4-13)6-14(5-10,7-13)12(17)18/h10-11H,2-8H2,1H3,(H,15,16)(H,17,18) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(Acetylamino)methyl]adamantane-1-carboxylic acid” include a molecular weight of 251.33 . More detailed properties such as melting point, boiling point, and solubility are not available in the current literature.科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Substituted Bridged Carboxylic Acids : New derivatives starting from bridged carboxylic acids of the adamantane series were synthesized, including amino acids from 1-acetylamino- and 1,3-diacetylamino derivatives. These compounds serve as a molecular platform for the synthesis of polymeric materials, highlighting their potential in materials science (E. Ivleva et al., 2020).
Functionalized Adamantanes for Material Science : The study on fluoroadamantane acids and amines assesses the impact of bridgehead fluorine substitution on solution- and solid-state properties, revealing significant electronic effects within the adamantane framework. This research informs the design of materials with specific physicochemical properties (V. J. Jasys et al., 2000).
Applications in Material Science and Catalysis
Metal-Organic Frameworks (MOFs) : Adamantane tectons were used to design mixed-ligand copper(II) metal-organic frameworks, showcasing the utility of adamantane derivatives in constructing complex structures with potential applications in catalysis, gas storage, and separation technologies (G. A. Senchyk et al., 2013).
C-H Bond Oxidation in Organic Synthesis : A palladium(II) acetate-catalyzed method for the synthesis of 1,2-substituted adamantane carboxylic acids demonstrates the role of adamantane derivatives in facilitating complex organic transformations, which could be relevant for synthesizing pharmaceuticals and fine chemicals (Marta Larrosa et al., 2018).
Antimicrobial Activity
Antimicrobial Properties : Synthesis and evaluation of N′-heteroarylidene-1-adamantylcarbohydrazides and related compounds have shown significant antimicrobial activity against a range of bacteria and the yeast Candida albicans. This highlights the potential of adamantane derivatives in developing new antimicrobial agents (A. El-Emam et al., 2012).
Photoresist and Nanotechnology
Photoresist Materials : Novel ester acetal polymers derived from 1,3-adamantanedicarboxylic acid have been developed for use as positive photoresists in 193 nm photolithography. This application is critical in the fabrication of semiconductor devices, demonstrating the role of adamantane derivatives in advanced technological applications (Liyuan Wang et al., 2007).
Safety and Hazards
特性
IUPAC Name |
3-(acetamidomethyl)adamantane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-9(16)15-8-13-3-10-2-11(4-13)6-14(5-10,7-13)12(17)18/h10-11H,2-8H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORUZSVHEJQCOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC12CC3CC(C1)CC(C3)(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


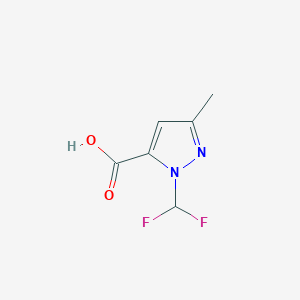

![6-[(2-Chlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2734763.png)
![N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2734765.png)

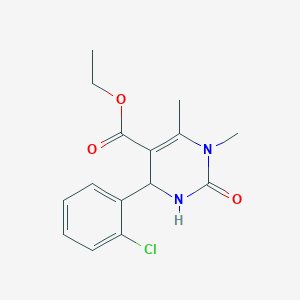
![[1-(4-Chlorophenyl)ethyl]hydrazine hydrochloride](/img/structure/B2734770.png)
